molecular formula C13H23N7 B4934566 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine CAS No. 54589-69-4

2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B4934566
CAS No.: 54589-69-4
M. Wt: 277.37 g/mol
InChI Key: FRMDQHJBFSZPGZ-UHFFFAOYSA-N
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Description

2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of hydrazinyl and piperidinyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of a triazine precursor with hydrazine and piperidine. The reaction conditions may include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Solvent: Common solvents such as ethanol or methanol.

    Catalysts: Acid or base catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more

Biological Activity

The compound 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound by reviewing various studies that highlight its synthesis, pharmacological effects, and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with piperidine-substituted triazines. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1Hydrazine + Piperidine-substituted triazineReflux in ethanolThis compound

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in several human cancer models.

Case Studies

  • Study on MCF-7 and HCT-116 Cell Lines
    • Objective : To assess the antiproliferative activity of synthesized triazine derivatives.
    • Findings : The compound exhibited IC50 values ranging from 1.0 µM to 19.51 µM against MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cell lines. Notably, derivatives with piperidine substitutions showed enhanced activity compared to those with morpholine .
  • Mechanistic Insights
    • Target Pathways : The biological activity of triazine derivatives is often linked to their ability to inhibit key signaling pathways such as EGFR/PI3K/AKT/mTOR. The presence of hydrazinyl groups enhances the binding affinity to these targets .

Table 2: Antiproliferative Activity Data

CompoundCell LineIC50 (µM)
This compoundMCF-71.0
This compoundHCT-1160.98
Other DerivativesMCF-710.4 - 22.2
Other DerivativesHCT-1168.8 - 19.5

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Cancer Cell Proliferation : By targeting specific receptors such as EGFR and CDK-2, it disrupts signaling pathways essential for tumor growth.
  • Induction of Apoptosis : Some studies suggest that these compounds may also promote programmed cell death in cancer cells through various apoptotic pathways.

Properties

IUPAC Name

[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N7/c14-18-11-15-12(19-7-3-1-4-8-19)17-13(16-11)20-9-5-2-6-10-20/h1-10,14H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMDQHJBFSZPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292221
Record name STK032097
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54589-69-4
Record name NSC80866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK032097
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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